molecular formula C18H20N6O B2735933 5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole CAS No. 2411265-17-1

5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole

货号: B2735933
CAS 编号: 2411265-17-1
分子量: 336.399
InChI 键: BWLSHGPYYRIXON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a novel chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is engineered around the 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its metabolic stability and its role as a bioisosteric replacement for ester and amide functionalities, which can improve the pharmacokinetic properties of lead compounds . The integration of a pyrido[2,3-d]pyrimidine moiety suggests potential for targeting kinase enzymes, a critical protein family in numerous disease pathways. Furthermore, the 1,2,4-oxadiazole core has a well-documented history in scientific literature for exhibiting a broad spectrum of biological activities, including anticancer and antifungal effects . Its mechanism of action is often associated with the inhibition of specific enzymes or interaction with cellular receptors. Researchers can leverage this compound as a key intermediate or a core structural motif in the synthesis of more complex molecules, or as a pharmacological tool for probing biological systems and identifying new therapeutic targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

5-cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-2-14-16(19-7-1)20-11-21-17(14)24-8-5-12(6-9-24)10-15-22-18(25-23-15)13-3-4-13/h1-2,7,11-13H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLSHGPYYRIXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCN(CC3)C4=NC=NC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a compound that integrates the oxadiazole and pyridopyrimidine moieties. This combination is of significant interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of this compound stems from both its structural components and the interactions they facilitate with biological targets.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H21N7O\text{C}_{19}\text{H}_{21}\text{N}_{7}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. The oxadiazole ring is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research has demonstrated that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The pyridopyrimidine component has been linked to anticancer activity through inhibition of key enzymes involved in cancer cell proliferation. For example, compounds derived from this class have shown promising results against multiple cancer cell lines including breast (MCF7) and prostate cancers (PC3) . Docking studies suggest that these compounds can effectively bind to targets like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .

Table 1: Biological Activities of Related Compounds

Compound NameStructureActivityTarget
Compound AStructure AAntibacterialS. aureus, E. coli
Compound BStructure BAnticancerMCF7, PC3
Compound CStructure CAnti-inflammatoryCOX-2

Case Studies

  • Antimicrobial Study : A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antitubercular activity. The most potent compounds demonstrated significant inhibition against Mycobacterium bovis BCG, suggesting a potential application in tuberculosis treatment .
  • Anticancer Evaluation : Arafa et al. (2023) reported on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for anticancer activity. Their findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like erlotinib against various cancer cell lines .

科学研究应用

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. These compounds are often designed to target specific pathways involved in tumor growth and survival. For instance, certain derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various kinases involved in signaling pathways .
  • Neurological Disorders
    • The compound's piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems and have shown promise in managing conditions such as anxiety and depression through modulation of serotonin and dopamine receptors .
  • Anti-inflammatory Properties
    • The oxadiazole ring is known for its anti-inflammatory effects. Compounds containing this moiety have been investigated for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating diseases characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study published in Molecules explored various pyrido[2,3-d]pyrimidine derivatives, including those similar to 5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole. The results demonstrated that these compounds exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of related compounds in animal models of anxiety and depression. The findings suggested that these compounds could enhance mood and reduce anxiety-like behaviors through their action on the central nervous system .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
AnticancerInhibition of DHFR and kinase pathways
Neurological DisordersModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

化学反应分析

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes regioselective substitutions:

  • At C3 : Reacts with electrophiles (e.g., alkyl halides) in the presence of bases like K₂CO₃ to form N-alkylated derivatives .

  • At C5 : The cyclopropyl group participates in ring-opening reactions with strong acids (e.g., H₂SO₄) to yield linear ketones or carboxylic acids.

Example Reaction Pathway:

Oxadiazole+R-XK₂CO₃, DMFN-Alkylated Derivative[2][4]\text{Oxadiazole} + \text{R-X} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Alkylated Derivative} \quad[2][4]

Ring-Opening and Rearrangement

Under alkaline conditions, the 1,2,4-oxadiazole ring rearranges to form triazole or imidazole analogs. For instance:

  • Hydrolysis with aqueous NaOH (10%) at 60°C produces acylamidine intermediates, which cyclize to 1,3,4-oxadiazoles .

Mechanistic Insight:

OxadiazoleOHAcylamidine IntermediateTriazole Derivative[7][12]\text{Oxadiazole} \xrightarrow{\text{OH}^-} \text{Acylamidine Intermediate} \rightarrow \text{Triazole Derivative} \quad[7][12]

Cross-Coupling Reactions

The pyrido-pyrimidine moiety enables catalytic transformations:

  • Suzuki Coupling : Aryl halides at the pyrimidine C7 position react with boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to introduce aryl groups .

  • Heck Reaction : Alkenylation at C5 of the pyridine ring using palladium catalysts .

Yield Comparison:

Reaction TypeCatalystSubstrateYield (%)Source
SuzukiPd(PPh₃)₄4-Bromophenyl88
HeckPd(OAc)₂Styrene75

Functional Group Transformations

  • Oxidation : The cyclopropyl group resists oxidation, but the piperidine nitrogen undergoes oxidation with mCPBA to form N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino derivative while preserving the pyrido-pyrimidine system.

Biological Activation Pathways

In pharmacological studies, the compound undergoes metabolic transformations:

  • Hepatic Metabolism : Cytochrome P450-mediated oxidation at the piperidine methyl group generates hydroxylated metabolites .

  • Hydrolysis : Serum esterases cleave the oxadiazole ring, releasing pyrido-pyrimidine-piperidine fragments.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via retro-cycloaddition, releasing nitriles and CO.

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the oxadiazole ring, forming cyclopropane carboxylates.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Pharmacological Activity

The compound’s pyrido-pyrimidine-piperidine substituent distinguishes it from simpler analogs. For example:

  • 5-Cyclopropyl-3-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole (10c) : Replaces the pyrido-pyrimidine-piperidine group with a triazole, resulting in reduced steric bulk and altered hydrogen-bonding capacity. This analog showed a synthesis yield of 79% and distinct NMR shifts (¹H: δ 8.61 ppm for triazole CH; ¹³C: δ 160.9 ppm for oxadiazole C2) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Key Substituents Yield (%) ¹H NMR (δ, ppm) LogP (Predicted)
Target Compound C₁₉H₁₉N₇O Pyrido-pyrimidine-piperidine N/A N/A 2.8*
5-Cyclopropyl-3-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole (10c) C₇H₈N₆O Triazole 79 8.61 (s, 1H) 1.2
5-Cyclopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole C₁₀H₁₀N₄O Pyridinyl N/A N/A 1.9
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole C₁₂H₁₅N₅O Piperidinyl-pyridinyl N/A N/A 1.5

Pharmacological Implications

  • Target Compound : The pyrido-pyrimidine-piperidine group likely enhances binding to ATP-binding pockets in kinases, as seen in related kinase inhibitors. The cyclopropyl group may improve metabolic stability compared to methyl or ethyl substituents .
  • Analog 10c : The triazole substituent could favor interactions with metal ions or polar residues in enzymes, making it suitable for antimicrobial applications .
  • Pyridinyl Analogs : Simpler structures may exhibit broader but less selective activity, as seen in preliminary antimicrobial screens .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols due to its complex substituents, contrasting with the one-pot synthesis of 10c .
  • Activity Predictions : Computational models suggest moderate blood-brain barrier permeability (LogP ~2.8) but require validation via in vitro assays.

常见问题

Basic: What synthetic methodologies are recommended for synthesizing 5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole, and how do their yields compare?

Answer:
The synthesis of this compound typically involves multi-step strategies, leveraging palladium-catalyzed reductive cyclization (for pyrido[2,3-d]pyrimidine cores) and cycloaddition reactions (for the oxadiazole moiety) . For example:

  • Step 1: Synthesis of the pyrido[2,3-d]pyrimidin-4-ylpiperidine precursor via nitroarene reductive cyclization using formic acid derivatives as CO surrogates (Pd/C, 80–100°C, yields ~60–75%) .
  • Step 2: Formation of the oxadiazole ring via three-component cycloaddition between nitriles, hydroxylamine, and aldehydes (DMF/MeCN, room temperature, yields ~50–65%) .

Table 1: Comparative Synthetic Routes

StepMethodKey Reagents/ConditionsReported Yield (Analogous Compounds)
1Pd-catalyzed reductive cyclizationPd/C, HCO2H derivatives, 80–100°C60–75%
2Three-component cycloadditionTMSCl, DMF/MeCN, RT50–65%

Methodological Note: Optimize step 1 by screening Pd catalysts (e.g., Pd(OAc)₂ vs. Pd/C) and CO surrogate ratios to suppress side products like over-reduced amines .

Advanced: How can the introduction of the cyclopropane ring be optimized to minimize side reactions during synthesis?

Answer:
Cyclopropanation often faces challenges like ring-opening or isomerization. Key strategies include:

  • Reagent Selection: Use cyclopropane-carboxylic acid derivatives with activating groups (e.g., tosylates) to enhance electrophilicity .
  • Temperature Control: Perform reactions at 0–5°C to stabilize reactive intermediates (e.g., carbenes) .
  • Catalytic Additives: Additives like Cu(I) salts can stabilize transition states and reduce dimerization byproducts .

Data Contradiction Analysis:

  • reports higher yields with Pd/C at 100°C, but suggests lower temperatures for oxadiazole stability. A balance is achieved by isolating intermediates before cyclopropanation to avoid thermal degradation.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • 1H/13C NMR: Key diagnostic signals include:
    • Oxadiazole protons (δ 8.1–8.5 ppm, singlet for H-5) .
    • Piperidine CH₂ groups (δ 2.5–3.5 ppm, multiplet) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR: Stretching vibrations for C=N (1620–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹) .

Methodological Note: For ambiguous NOE effects in the pyrido[2,3-d]pyrimidine core, use 2D-NMR (COSY, HSQC) to resolve regiochemistry .

Advanced: How can researchers address intermediate instability during pyrido[2,3-d]pyrimidin-4-ylpiperidine precursor synthesis?

Answer:
Instability often arises from:

  • Azide-Tetrazole Equilibria: Use low-temperature (-20°C) storage and inert atmospheres to suppress unwanted tetrazole formation .
  • Oxidation Sensitivity: Add antioxidants (e.g., BHT) during purification .
  • Chromatography Optimization: Employ silica gel modified with triethylamine to prevent acid-catalyzed decomposition .

Table 2: Stabilization Strategies for Key Intermediates

IntermediateRisk FactorMitigation Strategy
Azide derivativesThermal decompositionStorage at -20°C, avoid light
Piperidine precursorsOxidationBHT (0.1% w/w), N₂ atmosphere

Basic: What safety protocols are essential when handling this compound, given structural analogs’ hazards?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (due to potential irritancy from oxadiazole/pyrimidine moieties) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • First Aid: For skin contact, wash with 0.9% saline; for eye exposure, irrigate for 15 minutes .

Note: Structural analogs (e.g., 3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole) show acute toxicity (LD50 ~200 mg/kg in rats), warranting strict handling .

Advanced: How does the pyrido[2,3-d]pyrimidine moiety influence reactivity in SNAr (Nucleophilic Aromatic Substitution) reactions?

Answer:
The electron-deficient pyrido[2,3-d]pyrimidine core enhances SNAr reactivity at the C-4 position due to:

  • Electron-Withdrawing Effects: Pyrimidine N-atoms activate the ring for substitution (e.g., with piperidine at C-4) .
  • Steric Effects: Substituents at C-6/C-7 hinder nucleophilic attack, directing reactivity to C-4 .

Methodological Insight: Kinetic studies (e.g., monitoring by 19F NMR with fluorinated analogs) reveal pseudo-first-order kinetics for piperidine substitution (k = 0.15 min⁻¹ at 25°C) .

Advanced: What computational methods predict the compound’s solubility and bioavailability for preclinical studies?

Answer:

  • LogP Prediction: Use ACD/Labs Percepta ( ) to estimate logP (~3.2), indicating moderate lipophilicity .
  • Solubility: Molecular dynamics simulations (e.g., Desmond) in aqueous buffers predict solubility <10 µM, suggesting formulation with cyclodextrins .
  • Bioavailability: QSAR models highlight the oxadiazole’s role in enhancing membrane permeability but reducing metabolic stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。